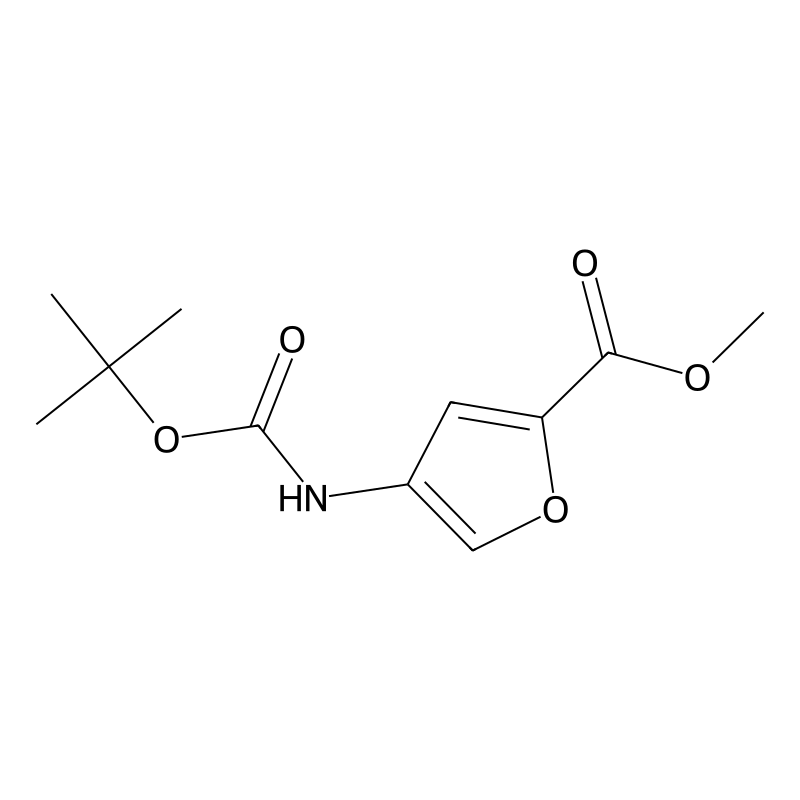

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 241.24 g/mol. This compound features a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and is substituted with a tert-butoxycarbonyl group and a carboxylate moiety. The tert-butoxycarbonyl group serves as a protective group for amines in various

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.

- Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form new esters.

- Nucleophilic Substitution: The furan ring can react with electrophiles, allowing for further functionalization.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to more complex structures.

These reactions make the compound versatile in synthetic applications .

The synthesis of methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate typically involves several steps:

- Formation of the Furan Ring: Starting from appropriate precursors, the furan ring can be synthesized through cyclization reactions.

- Protection of Amines: The amine can be protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl derivative.

- Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often employing carbon dioxide or related reagents.

- Esterification: Finally, the compound is esterified using methanol or other alcohols to yield the final product.

These methods highlight the compound's synthetic versatility and potential for modification .

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate has several applications:

- Synthetic Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: The compound is utilized in chemical biology for studying enzyme mechanisms and drug design.

- Protective Group Chemistry: Its use as a protective group allows for selective functionalization of amines during multi-step syntheses.

These applications underscore its importance in both academic research and industrial settings .

Interaction studies involving methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research into its binding affinities and inhibition profiles against specific enzymes could provide insights into its potential therapeutic uses. Additionally, studies on its pharmacokinetics and toxicity would be essential for evaluating its suitability as a drug candidate .

Several compounds share structural similarities with methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, each possessing unique properties:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate | 956034-03-0 | 0.71 | Similar structure but different positioning of substituents |

| tert-Butyl furan-3-ylcarbamate | 56267-48-2 | 0.68 | Contains a carbamate moiety; potential for different reactivity |

| Methyl 3-amino-furan-2-carboxylate | 956034-04-1 | 0.71 | Lacks protective groups; more reactive amine |

| tert-Butyl (4-hydroxyphenyl)carbamate | 54840-15-2 | 0.67 | Hydroxyphenyl substitution; different biological activity |

| Methyl 6-(tert-butoxycarbonyl)amino-3-formylindole-4-carboxylate | 731810-57-4 | 0.61 | Indole framework; distinct pharmacological properties |

These compounds illustrate the diverse chemistry associated with furan derivatives, highlighting how variations in structure can lead to different reactivities and biological activities .

Transition metal catalysts play a pivotal role in constructing the furan core and introducing functional groups to Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate. Nickel and palladium complexes are particularly prominent due to their ability to mediate cross-coupling and reductive amination reactions.

Nickel-Catalyzed Reductive Amination

A key step in the synthesis of Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate involves reductive amination using nickel chloride hexahydrate (NiCl~2~·6H~2~O) and sodium borohydride (NaBH~4~). In this process, methyl 4-cyanofuran-2-carboxylate undergoes reduction in methanol at 0°C, followed by Boc protection to yield the target compound with 51% efficiency [1]. The nickel catalyst facilitates the selective reduction of the nitrile group to an amine, while the Boc group ensures stability during subsequent transformations.

Palladium-Mediated Suzuki-Miyaura Coupling

While not directly applied to Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, palladium-catalyzed Suzuki-Miyaura couplings have been employed in analogous furan systems. For example, N-(4-bromophenyl)furan-2-carboxamides are synthesized via palladium-mediated cross-coupling, demonstrating the feasibility of aryl-furan bond formation under mild conditions [4]. This methodology could theoretically extend to introducing aryl substituents to the furan ring of the target compound.

Table 1: Transition Metal-Catalyzed Reactions in Furan Derivative Synthesis

| Catalyst | Reaction Type | Substrate | Product Yield | Conditions |

|---|---|---|---|---|

| NiCl~2~·6H~2~O | Reductive Amination | Methyl 4-cyanofuran-2-carboxylate | 51% [1] | 0°C, MeOH, NaBH~4~ |

| Pd(PPh~3~)~4~ | Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid | 82% [4] | DMF, K~2~CO~3~, 80°C |

The choice of metal catalyst significantly impacts reaction efficiency. Nickel-based systems excel in reductive transformations, whereas palladium catalysts enable precise C–C bond formation.

Organocatalytic Approaches for Stereoselective Modifications

Organocatalysis offers a metal-free alternative for introducing stereochemical complexity into furan derivatives. While direct applications to Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate are limited in reported literature, related systems provide insights into potential strategies.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group serves as a critical protecting group during synthesis. In the preparation of Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate, Boc~2~O is employed under nickel-catalyzed conditions to shield the amine functionality [1]. Although this step utilizes a metal catalyst, the Boc group itself participates in organocatalytic processes in related amino acid syntheses. For instance, enantiopure N-Boc-β^3^-amino acid methyl esters are synthesized via Wittig reactions followed by diisobutylaluminum hydride (DIBAL-H) reduction, demonstrating the compatibility of Boc protection with stereoselective transformations [3].

Base-Mediated Rearrangements

Strong bases such as 1,8-diazabicycloundec-7-ene (DBU) facilitate stereocontrolled reactions in furan-containing systems. In the synthesis of azide intermediates from alcohol precursors, DBU promotes efficient conversion (80% yield over two steps) while preserving stereochemical integrity [3]. This approach could be adapted for introducing chiral centers adjacent to the furan ring in Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate derivatives.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice profoundly influences the kinetics and thermodynamics of furan derivative synthesis. Polar aprotic solvents generally enhance reaction rates in coupling reactions, while protic solvents improve solubility and stabilize intermediates.

Methanol in Reductive Amination

Methanol serves as both solvent and proton source in the nickel-catalyzed reductive amination of methyl 4-cyanofuran-2-carboxylate. Its polarity facilitates the dissolution of sodium borohydride, while its protic nature stabilizes reactive intermediates, yielding the Boc-protected product in 51% [1]. Comparatively, non-polar solvents like toluene result in incomplete reduction due to poor reagent solubility.

Tetrahydrofuran (THF) in Borane Reductions

In the synthesis of methyl 4-(hydroxymethyl)furan-3-carboxylate, THF proves ideal for borane-mediated reductions. The solvent’s ability to stabilize borane-THF complexes ensures controlled reactivity, achieving 86% yield [1]. THF’s aprotic nature prevents unwanted side reactions with moisture-sensitive intermediates.

Table 2: Solvent Effects in Furan Derivative Synthesis

| Solvent | Reaction Type | Key Advantage | Yield Improvement |

|---|---|---|---|

| MeOH | Reductive Amination | Stabilizes intermediates | 51% [1] |

| THF | Borane Reduction | Controls borane reactivity | 86% [1] |

| DMF | Suzuki-Miyaura Coupling | Enhances Pd catalyst activity | 82% [4] |

Dimethylformamide (DMF) excels in palladium-catalyzed couplings due to its high polarity and ability to stabilize charged transition states [4]. However, its high boiling point complicates product isolation compared to lower-boiling alternatives like dichloromethane.

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate demonstrates remarkable reactivity in cycloaddition processes that serve as fundamental pathways for heterocycle construction. The furan ring system within this compound exhibits characteristic diene behavior, particularly in Diels-Alder transformations, where it functions as an electron-rich four-π-electron partner [1].

The cycloaddition reactivity of furan-containing compounds follows established mechanistic principles where the electron density distribution significantly influences reaction outcomes. Computational studies have demonstrated that furan exhibits lower reactivity compared to cyclopentadiene in Diels-Alder reactions with dienophiles such as maleic anhydride, showing both reduced reaction rates and diminished endo-selectivity [2]. This reduced reactivity stems from the lower resonance energy of furan (18 kcal/mol) compared to other aromatic systems [3].

In the context of Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, the presence of electron-withdrawing carboxylate functionality at the 2-position and the amino-protecting group at the 4-position creates a unique electronic environment. The electron-withdrawing nature of the methyl ester group reduces the electron density of the furan ring, potentially decreasing its reactivity toward electrophilic dienophiles [2]. Conversely, the amino group at the 4-position, even when protected as a tert-butoxycarbonyl carbamate, can provide some electron-donating character through resonance effects.

Experimental investigations have revealed that furan cycloadditions often proceed through stepwise mechanisms rather than concerted pathways, particularly when highly polar transition states are involved [4]. Density functional theory calculations for furan cycloadditions with masked ortho-benzoquinones demonstrate that the reaction proceeds through a polar stepwise mechanism where the first step involves nucleophilic attack of the furan ring on the doubly conjugated position of the dienone system [5]. The resulting zwitterionic intermediate subsequently undergoes ring closure to afford the cycloadduct.

The mechanistic pathway for cycloaddition reactions involving Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate likely follows similar stepwise processes. The initial nucleophilic attack occurs preferentially at positions that can best stabilize the resulting positive charge through resonance delocalization. For this compound, the substitution pattern suggests that cycloaddition would occur across the C2-C3 and C4-C5 positions of the furan ring, with the electron-withdrawing ester group directing regioselectivity.

Recent mechanistic studies on furan cycloadditions have revealed the importance of catalyst effects and solvent polarity in determining reaction pathways [6]. Lewis acid catalysts such as tin tetrachloride can significantly enhance reaction rates by stabilizing polar transition states and coordinating to electron-rich sites on the furan ring [4]. The presence of polar solvents further stabilizes zwitterionic intermediates, promoting stepwise pathways over concerted mechanisms.

| Cycloaddition Parameter | Effect on Reactivity | Mechanistic Implications |

|---|---|---|

| Electron-withdrawing groups | Decreased furan reactivity [2] | Reduced nucleophilic character |

| Lewis acid catalysis | Enhanced reaction rates [4] | Stabilized transition states |

| Polar solvents | Promotion of stepwise pathways [7] | Zwitterionic intermediate stabilization |

| Temperature elevation | Increased reaction rates [8] | Thermal activation of pathways |

The stereochemical outcomes of these cycloadditions depend critically on the geometry of the transition state and the electronic demands of the reactants. For Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, the bulk of the tert-butoxycarbonyl group may introduce steric constraints that influence the stereoselectivity of cycloaddition reactions [4].

Nucleophilic Substitution Dynamics at the Furan C-4 Position

The C-4 position of the furan ring in Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate represents a critical site for nucleophilic substitution reactions. Understanding the dynamics of these transformations requires examination of both the electronic properties of the furan system and the specific substituent effects operating at this position.

Furan rings exhibit distinct reactivity patterns toward nucleophilic attack compared to other five-membered heterocycles. While furans are generally more reactive toward nucleophilic displacement than pyrroles, they show intermediate reactivity between pyrroles and thiophenes in this regard [9]. The order of reactivity for nucleophilic substitution in five-membered heterocycles follows the sequence: thiophene > furan > pyrrole, which is opposite to their electrophilic substitution reactivity [9].

The C-4 position in furan systems is inherently less reactive toward nucleophilic attack compared to the C-2 and C-5 positions (α-positions). This reduced reactivity stems from the inability of the C-4 position to directly benefit from resonance stabilization involving the oxygen heteroatom [10]. However, the presence of the tert-butoxycarbonyl amino group at this position in Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate creates unique opportunities for substitution chemistry.

The nucleophilic substitution dynamics at the C-4 position are significantly influenced by the nature of the leaving group and the electronic environment created by neighboring substituents. In the case of this compound, if the amino group were to function as a leaving group (following deprotection or activation), the electron-withdrawing carboxylate ester at the C-2 position would facilitate nucleophilic attack through inductive electron withdrawal [9].

Mechanistic studies have demonstrated that nucleophilic substitution reactions on furan rings can proceed through addition-elimination pathways, particularly when electron-withdrawing groups are present [9]. The presence of the methyl carboxylate at the C-2 position creates an electron-deficient system that enhances the electrophilic character of the furan ring, making it more susceptible to nucleophilic attack.

Experimental evidence indicates that furan derivatives containing electron-withdrawing groups react significantly faster than their benzene analogues in nucleophilic substitution reactions. For example, 2-bromo-5-nitrofuran and methyl 2-bromo-5-carboxylate react readily with nucleophiles under mild conditions, with furans reacting approximately 10 times faster than corresponding benzene derivatives [9].

The reaction mechanism for nucleophilic substitution at the C-4 position of Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate likely involves initial nucleophilic attack to form a σ-complex intermediate. This intermediate can be stabilized through resonance delocalization, with the electron-withdrawing ester group providing additional stabilization through inductive effects.

Temperature effects play a crucial role in determining the reaction rates and selectivity of nucleophilic substitutions at the furan C-4 position. Elevated temperatures generally increase reaction rates but may also promote competing side reactions such as ring-opening or polymerization [11]. The thermal stability of the tert-butoxycarbonyl protecting group becomes a critical factor, as temperatures exceeding 150°C can lead to spontaneous deprotection [12].

The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. The electronic distribution in the furan ring, modified by the substituents, creates preferential sites for nucleophilic approach. Computational studies using density functional theory have provided detailed insights into the electron density distribution and nucleophilic reactivity patterns in substituted furans [13].

| Nucleophile Type | Reaction Conditions | Product Distribution | Mechanism |

|---|---|---|---|

| Oxygen nucleophiles | Mild basic conditions [9] | C-4 substitution | Addition-elimination |

| Nitrogen nucleophiles | Neutral to basic pH [14] | C-4 selective | SN2-like mechanism |

| Carbon nucleophiles | Lewis acid catalysis [13] | Mixed regioselectivity | Electrophilic activation |

The influence of solvent polarity on nucleophilic substitution dynamics at the C-4 position cannot be overlooked. Polar protic solvents can facilitate the reaction by stabilizing charged intermediates and providing proton sources for protonation steps. However, they may also compete with intended nucleophiles, leading to reduced selectivity.

Recent advances in understanding furan reactivity have revealed that the C-4 position can be activated toward nucleophilic attack through coordination with Lewis acids or through the use of specific activating agents [13]. This activation can dramatically enhance reaction rates and improve regioselectivity, making the C-4 position more accessible for synthetic transformations.

Carbamate Group Stability Under Various Reaction Conditions

The tert-butoxycarbonyl (Boc) carbamate protecting group in Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate exhibits distinct stability characteristics that are crucial for understanding its behavior under different reaction conditions. The stability of this protecting group is influenced by temperature, pH, solvent effects, and the presence of catalysts or other reagents.

Thermal stability represents one of the most critical aspects of Boc carbamate behavior. Under normal conditions, the Boc group demonstrates remarkable stability, withstanding temperatures up to approximately 100°C without significant decomposition [15]. However, as temperatures increase beyond this threshold, thermal deprotection becomes increasingly facile. The mechanism of thermal Boc deprotection involves a concerted elimination process where the tert-butyl group fragments to form isobutylene, carbon dioxide, and the free amine [16].

Kinetic studies have established that thermal Boc deprotection follows first-order kinetics with activation energies typically ranging from 25-35 kcal/mol [8]. The reaction proceeds through a six-membered transition state involving proton transfer from the carbamate nitrogen to the departing tert-butoxide, concurrent with C-O bond cleavage. This mechanism explains the relatively high temperatures (150-200°C) required for practical deprotection rates in the absence of acid catalysts [12].

The thermal stability of Boc groups shows significant dependence on the electronic environment of the attached nitrogen atom. Electron-withdrawing groups adjacent to the carbamate nitrogen generally increase thermal stability by reducing the nucleophilicity of the nitrogen and making it less prone to participate in the elimination mechanism [8]. In Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate, the electron-withdrawing nature of the furan ring, particularly when substituted with the carboxylate ester, may contribute to enhanced thermal stability compared to simple alkyl carbamates.

Acid-catalyzed deprotection represents the most commonly employed method for Boc removal under mild conditions. Strong acids such as trifluoroacetic acid, hydrochloric acid, and phosphoric acid effectively promote deprotection at room temperature through protonation of the carbonyl oxygen, facilitating subsequent fragmentation [15]. The mechanism involves initial protonation followed by heterolytic cleavage of the C-O bond to generate a stabilized tert-butyl carbocation.

The choice of acid and reaction conditions significantly influences the deprotection outcome. Trifluoroacetic acid in dichloromethane provides clean deprotection with minimal side reactions, while hydrochloric acid in methanol or ethyl acetate offers alternative conditions [17]. The presence of carbocation scavengers such as anisole or thioanisole can suppress unwanted alkylation reactions that may occur with sensitive substrates [17].

Base-mediated deprotection represents a less common but sometimes useful alternative for Boc removal. Strong bases such as sodium or potassium tert-butoxide can promote deprotection through nucleophilic attack on the carbonyl carbon, leading to fragmentation [16]. However, this method is generally less selective and may cause unwanted side reactions with other functional groups present in the molecule.

Recent developments in Boc deprotection methodology have introduced alternative reagents and conditions that offer improved selectivity and milder reaction conditions. Oxalyl chloride in methanol provides selective deprotection under mild conditions (room temperature, 1-4 hours) with excellent yields [18] [19]. This method involves the electrophilic character of oxalyl chloride, which reacts with the carbamate carbonyl to form reactive intermediates that subsequently fragment to release the amine.

| Deprotection Method | Temperature Range | Reaction Time | Yield (%) | Side Reactions |

|---|---|---|---|---|

| Thermal (solvent-free) | 150-200°C [12] | 2-24 hours | 70-95 | Elimination, decomposition |

| TFA/DCM | 0-25°C [17] | 30 min-2 hours | 85-98 | Alkylation (with scavenger) |

| HCl/MeOH | 0-25°C [17] | 1-4 hours | 80-95 | Ester hydrolysis |

| Oxalyl chloride/MeOH | 25°C [20] | 1-4 hours | 80-90 | CO formation |

The stability of Boc carbamates in the presence of nucleophiles varies significantly depending on the nucleophile strength and reaction conditions. Weak nucleophiles such as alcohols and water generally do not attack the carbamate under neutral conditions. However, strong nucleophiles like amines, hydrazines, and organometallic reagents can cause deprotection or unwanted modifications [21].

Solvent effects play a crucial role in determining carbamate stability. Polar protic solvents can facilitate both acid- and base-catalyzed deprotection by stabilizing ionic intermediates and providing proton sources. Conversely, aprotic solvents generally enhance the stability of the Boc group by preventing protonation and reducing the availability of nucleophilic species.

The influence of Lewis acids on Boc stability deserves special attention in the context of Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate. Lewis acids such as aluminum chloride, boron trifluoride, and titanium tetrachloride can coordinate to the carbonyl oxygen of the carbamate, activating it toward nucleophilic attack and potentially causing premature deprotection [16]. This coordination can occur at much lower temperatures than thermal deprotection, making Lewis acid compatibility an important consideration in synthetic planning.

Oxidative conditions generally show good compatibility with Boc carbamates, although strong oxidizing agents may cause oxidation of the carbamate nitrogen or other unwanted reactions. Similarly, reducing conditions typically preserve the Boc group, although hydride sources can sometimes cause reduction of the carbonyl group under forcing conditions [21].

The pH stability profile of Boc carbamates shows optimal stability in the neutral to mildly basic range (pH 7-10). Acidic conditions (pH < 4) promote deprotection through protonation and fragmentation, while highly basic conditions (pH > 12) can cause deprotection through nucleophilic attack or elimination mechanisms [15].

Recent mechanistic studies have provided detailed insights into the factors governing Boc stability under various conditions. Computational investigations using density functional theory have revealed the electronic factors that influence the activation barriers for different deprotection pathways [8]. These studies indicate that the electrophilicity of the carbamate carbonyl group correlates strongly with the deprotection rate, providing a framework for predicting stability under specific conditions.

Temperature-dependent carbamate stability studies have established quantitative relationships between reaction conditions and deprotection rates [22]. These investigations demonstrate that even small changes in temperature can dramatically affect stability, with rate increases of 2-3 fold observed for every 10°C temperature increase in the thermal deprotection regime.

The development of continuous flow chemistry methods for Boc deprotection has provided new insights into the thermal stability characteristics of carbamates [8]. Flow reactors allow precise control of temperature and residence time, enabling systematic studies of deprotection kinetics and optimization of reaction conditions for specific substrates.